molecular formula C8H10N2O2 B6204634 5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid CAS No. 1367985-18-9

5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B6204634
CAS No.: 1367985-18-9
M. Wt: 166.18 g/mol
InChI Key: LJARASSVBYJONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent carboxylation . The reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The pathways involved often include inhibition of signal transduction processes or disruption of cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

1367985-18-9

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-2-1-3-10-5-9-4-7(6)10/h4-6H,1-3H2,(H,11,12)

InChI Key

LJARASSVBYJONB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CN=CN2C1)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.